molecular formula C4H8O2 B2509578 1-(Oxiran-2-yl)ethan-1-ol CAS No. 765-44-6

1-(Oxiran-2-yl)ethan-1-ol

Cat. No.: B2509578
CAS No.: 765-44-6
M. Wt: 88.106
InChI Key: LEJLUUHSOFWJSW-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yl)ethan-1-ol, also known as glycidol, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid that is miscible with water and most organic solvents. This compound is characterized by the presence of an oxirane (epoxide) ring and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-yl)ethan-1-ol can be synthesized through various methods. One common method involves the epoxidation of allyl alcohol using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The reaction is typically carried out at room temperature for several hours .

Industrial Production Methods: In industrial settings, this compound is often produced by the epoxidation of allyl alcohol using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum compounds. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxiran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Oxiran-2-yl)ethan-1-ol has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Glycidol derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of surfactants, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yl)ethan-1-ol involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The hydroxyl group also participates in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Uniqueness: 1-(Oxiran-2-yl)ethan-1-ol is unique due to the presence of both an epoxide ring and a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(oxiran-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3(5)4-2-6-4/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLUUHSOFWJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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